molecular formula C16H16O5 B586099 1,11b-Dihydro-11b-hydroxymedicarpin CAS No. 210537-04-5

1,11b-Dihydro-11b-hydroxymedicarpin

Cat. No.: B586099
CAS No.: 210537-04-5
M. Wt: 288.299
InChI Key: XIJBDLYFYFZZDS-APHBMKBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 44437741 is a natural product found in Ononis viscosa with data available.

Biochemical Analysis

Biochemical Properties

1,11b-Dihydro-11b-hydroxymedicarpin interacts with various biomolecules in biochemical reactions. It is known to activate Notch and Wnt canonical signaling pathways . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by activating Notch and Wnt canonical signaling pathways . It also prevents arthritis in post-menopausal conditions by arresting the expansion of TH17 cells and pro-inflammatory cytokines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It activates Notch and Wnt canonical signaling pathways, which are crucial for various cellular functions . It also prevents the expansion of TH17 cells and pro-inflammatory cytokines .

Properties

IUPAC Name

(6aR,11aR,11bS)-11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-[1]benzofuro[3,2-c]chromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-19-10-2-3-11-12-8-20-14-6-9(17)4-5-16(14,18)15(12)21-13(11)7-10/h2-3,6-7,12,15,18H,4-5,8H2,1H3/t12-,15+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJBDLYFYFZZDS-APHBMKBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3COC4=CC(=O)CCC4(C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H]3COC4=CC(=O)CC[C@@]4([C@@H]3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,11b-Dihydro-11b-hydroxymedicarpin
Reactant of Route 2
1,11b-Dihydro-11b-hydroxymedicarpin
Reactant of Route 3
1,11b-Dihydro-11b-hydroxymedicarpin
Reactant of Route 4
1,11b-Dihydro-11b-hydroxymedicarpin
Reactant of Route 5
1,11b-Dihydro-11b-hydroxymedicarpin
Reactant of Route 6
1,11b-Dihydro-11b-hydroxymedicarpin

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